molecular formula C18H20N2O7S B2994765 N-(2-methoxy-5-nitrophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941879-08-9

N-(2-methoxy-5-nitrophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No.: B2994765
CAS No.: 941879-08-9
M. Wt: 408.43
InChI Key: FZQYMOBHGVKQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-nitrophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C18H20N2O7S and its molecular weight is 408.43. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O7S/c1-26-14-6-8-15(9-7-14)28(24,25)11-3-4-18(21)19-16-12-13(20(22)23)5-10-17(16)27-2/h5-10,12H,3-4,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQYMOBHGVKQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-nitrophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C16H18N2O5S
  • Molar Mass : 350.39 g/mol
  • CAS Number : 1325980-50-4

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which can lead to reduced activity in metabolic pathways associated with inflammation and microbial growth.
  • Antioxidant Activity : It may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Research indicates that the compound could modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Biological Activity Data

The following table summarizes key biological activities observed in research studies involving this compound:

Activity Effect Reference
Enzyme InhibitionSignificant inhibition of cyclooxygenase
AntimicrobialEffective against Gram-positive bacteria
AntioxidantScavenging of DPPH radicals
Anti-inflammatoryReduction in TNF-alpha and IL-6 levels

Case Studies

  • Antimicrobial Activity :
    A study evaluated the antimicrobial efficacy of the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, highlighting its potential as an antibacterial agent.
  • Anti-inflammatory Effects :
    In vitro assays using human monocyte-derived macrophages showed that treatment with this compound resulted in a significant decrease in the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory disorders.
  • Cytotoxicity Studies :
    Research conducted on various cancer cell lines indicated that the compound exhibited cytotoxic effects at higher concentrations, leading to apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.